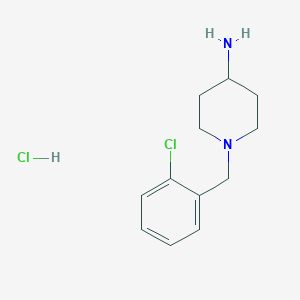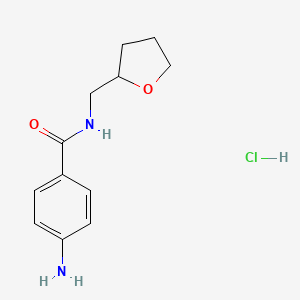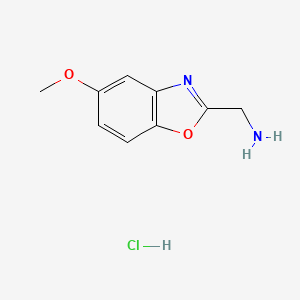amine hydrochloride CAS No. 1158265-14-5](/img/structure/B3085686.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine hydrochloride
説明
“(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a chemical compound with the CAS Number: 1958064-71-5 . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 . It is a solid at room temperature and is stored in a dry, sealed environment .
Synthesis Analysis
The synthesis of pyrrole derivatives, which would include “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” can be represented by the linear formula C6H11ClN2 . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 146.62 and its linear formula is C6H11ClN2 .科学的研究の応用
Analysis and Detection
- Detection and Analysis of Heterocyclic Aromatic Amines : A review highlighted the significance of analyzing heterocyclic aromatic amines like PhIP and its metabolites in foodstuffs and biological matrices. The review stressed the importance of liquid chromatography coupled to mass spectrometry for the sensitive and selective analysis of these compounds, hinting at the potential for similar methodologies to be applied for analyzing structurally related compounds (Teunissen et al., 2010).
Potential Toxicological Impact
- Toxicity of Chemical Warfare Agent Degradation Products : Research into the degradation products of chemical warfare agents, including vesicants and nerve agents, may provide insights into the toxicological impacts of related nitrogen-containing compounds. This understanding is crucial for environmental and occupational health, suggesting potential research applications for related compounds in assessing toxicological risks and degradation pathways (Munro et al., 1999).
Therapeutic Applications
- Imiquimod and Its Analogues : Imiquimod, a non-nucleoside imidazoquinolinamine, and its analogues, illustrate the therapeutic potential of nitrogen-containing heterocyclic compounds. Acting as immune response modifiers, these compounds show diverse biological functions, including antiviral, antiproliferative, and antitumor activities, suggesting a framework for researching similar compounds for cutaneous disease treatments (Syed, 2001).
Environmental and Industrial Applications
- PFAS Removal by Amine-Functionalized Sorbents : The review on amine-containing sorbents for PFAS removal in water treatment highlights the environmental application of nitrogen-containing compounds. The focus on electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal can guide research into similar compounds for environmental remediation purposes (Ateia et al., 2019).
Safety and Hazards
The safety information for “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c1-9(2)7-11-8-10-5-4-6-12(10)3;/h4-6,9,11H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOBTDUXEKLWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)
amine hydrochloride](/img/structure/B3085627.png)



![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)


![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)
